2-Hydroxymethyl-pyrrolidine-1-carboxylic acid benzyl ester
Overview
Description
2-Hydroxymethyl-pyrrolidine-1-carboxylic acid benzyl ester: is a chemical compound with the molecular formula C13H17NO3 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxymethyl-pyrrolidine-1-carboxylic acid benzyl ester typically involves the reaction of benzyl chloroformate with 2-(hydroxymethyl)pyrrolidine. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the desired ester product. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is typically carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 2-Hydroxymethyl-pyrrolidine-1-carboxylic acid benzyl ester can undergo oxidation reactions, where the hydroxymethyl group is oxidized to a carboxyl group.
Reduction: The compound can also be reduced, particularly at the ester functional group, to yield the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group, where the benzyl moiety is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products:
Oxidation: The major product is Benzyl 2-(carboxymethyl)pyrrolidine-1-carboxylate.
Reduction: The major product is Benzyl 2-(hydroxymethyl)pyrrolidine-1-methanol.
Substitution: The products vary depending on the nucleophile used.
Scientific Research Applications
Chemistry: 2-Hydroxymethyl-pyrrolidine-1-carboxylic acid benzyl ester is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules.
Biology: In biological research, this compound is used to study the interactions of pyrrolidine derivatives with biological targets. It is also used in the synthesis of biologically active molecules.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of drugs that target specific enzymes or receptors. Its structure allows for modifications that can enhance its pharmacological properties.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also used in the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 2-Hydroxymethyl-pyrrolidine-1-carboxylic acid benzyl ester involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the nature of the target. The hydroxymethyl group and the pyrrolidine ring play crucial roles in its binding affinity and specificity. The molecular pathways involved include enzyme inhibition, receptor binding, and modulation of signal transduction pathways.
Comparison with Similar Compounds
- Benzyl 2-(hydroxymethyl)pyrrolidine-1-methanol
- Benzyl 2-(carboxymethyl)pyrrolidine-1-carboxylate
- Benzyl 2-(hydroxymethyl)pyrrolidine-1-amine
Comparison:
- Benzyl 2-(hydroxymethyl)pyrrolidine-1-methanol has a similar structure but with an alcohol group instead of an ester. This difference affects its reactivity and solubility.
- Benzyl 2-(carboxymethyl)pyrrolidine-1-carboxylate is an oxidized form of the compound, which makes it more acidic and less reactive in certain types of reactions.
- Benzyl 2-(hydroxymethyl)pyrrolidine-1-amine contains an amine group, which significantly alters its chemical properties and potential applications.
The uniqueness of 2-Hydroxymethyl-pyrrolidine-1-carboxylic acid benzyl ester lies in its ester functional group, which provides a balance between reactivity and stability, making it a versatile intermediate in various chemical syntheses.
Properties
IUPAC Name |
benzyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c15-9-12-7-4-8-14(12)13(16)17-10-11-5-2-1-3-6-11/h1-3,5-6,12,15H,4,7-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJTNHGVCFWDNDP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)OCC2=CC=CC=C2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10404434 | |
Record name | benzyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10404434 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
86954-05-4 | |
Record name | benzyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10404434 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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